molecular formula C20H28ClNO4 B132975 Bevantolol hydrochloride CAS No. 42864-78-8

Bevantolol hydrochloride

Cat. No. B132975
CAS RN: 42864-78-8
M. Wt: 381.9 g/mol
InChI Key: FJTKCFSPYUMXJB-UHFFFAOYSA-N
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Description

Bevantolol hydrochloride is a beta-adrenoceptor antagonist with properties that make it cardioselective, which means it preferentially blocks the beta-1 adrenergic receptors in the heart rather than beta-2 receptors in the lungs. This selectivity is beneficial in treating cardiovascular conditions without significantly affecting the respiratory system, as demonstrated in a study involving asthmatic patients . Bevantolol has been evaluated for its efficacy in various cardiovascular conditions and has been found to have a unique pharmacological profile compared to other beta-blockers like propranolol .

Synthesis Analysis

The synthesis of bevantolol hydrochloride involves the use of 3,4-dimethoxyphenethylamine and (S)-(+)-m-tolyl glycidyl ether derived from (R)-(-)-epichlorohydrin. This process establishes the absolute configuration of the (+) and (-) enantiomers as R and S, respectively . The enantiomers of bevantolol can be directly separated using a chiral cellulose column, which is important for ensuring the purity and efficacy of the drug .

Molecular Structure Analysis

The molecular structure of bevantolol hydrochloride has been studied through various methods, including IR spectroscopy, differential scanning calorimetry, and single-crystal X-ray analysis. These studies have confirmed the spontaneous resolution of bevantolol hydrochloride and have provided insights into its absolute configuration and crystal packing .

Chemical Reactions Analysis

Bevantolol hydrochloride's chemical reactions, particularly its interaction with other drugs, have been explored in clinical settings. For instance, when combined with hydrochlorothiazide, a diuretic, bevantolol enhances the hypotensive effect and provides better control of hypertension . Additionally, bevantolol can attenuate the renin secretion and catecholamine release stimulated by thiazide, which may contribute to its antihypertensive effect .

Physical and Chemical Properties Analysis

The physical and chemical properties of bevantolol hydrochloride have been characterized by its melting point phase diagrams for both the free base and hydrochloride salt forms. The hydrochloride salt forms are classified as conglomerates, which have a eutectic only at the racemic mixture . Bevantolol's pharmacokinetics are clinically advantageous, with good oral absorption, systemic bioavailability of 60%, and a predictable elimination half-life of 1.5 hours .

Scientific Research Applications

Application in Huntington's Disease

  • Chorea Reduction in Huntington's Disease : Bevantolol hydrochloride, specifically SOM3355, a β1-adrenoreceptor antagonist with vesicular monoamine transporter type 2 inhibitory properties, has been studied for its effectiveness in reducing chorea in patients with Huntington's disease. A proof-of-concept study demonstrated that SOM3355 significantly improved chorea scores compared to placebo, suggesting its potential utility as an antichoreic drug (Gámez et al., 2022).

Analytical and Chemical Studies

  • Direct Resolution Procedure : Research on the solubility of bevantolol hydrochloride led to the development of an effective and robust resolution procedure for this chiral drug. This preferential crystallization approach is based on the drug's solubility characteristics (Bredikhina et al., 2016).
  • Determination in Human Plasma : A liquid chromatography-electrospray ionization tandem mass spectrometry method was established for determining bevantolol in human plasma. This methodology supports bioequivalence studies of bevantolol hydrochloride tablets (Ren et al., 2014).

Cardiovascular Applications

  • Treatment of Cardiomyopathy : Bevantolol, compared with metoprolol, showed similar beneficial effects on cardiac function and natriuretic peptides in patients with idiopathic dilated cardiomyopathy. This indicates its effectiveness in managing heart conditions (Hara et al., 2002).

Pharmacokinetics and Effects

  • Pharmacokinetic Parameters : Studies have been conducted to understand the pharmacokinetics of bevantolol in volunteers, shedding light on its beta-adrenoceptor blocking effects and systemic availability (Vermeij & Brummelen, 2004).

General Medical Applications

  • Essential Hypertension Treatment : Research has demonstrated the efficacy and safety of Bevantolol HCl in treating mild to moderately severe essential hypertension, highlighting its potential as an antihypertensive agent with minimal impact on lipid and glucose metabolism (Choi et al., 2000).

Safety And Hazards

Bevantolol hydrochloride is considered toxic . It contains a pharmaceutically active ingredient and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(3-methylphenoxy)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4.ClH/c1-15-5-4-6-18(11-15)25-14-17(22)13-21-10-9-16-7-8-19(23-2)20(12-16)24-3;/h4-8,11-12,17,21-22H,9-10,13-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTKCFSPYUMXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59170-23-9 (Parent)
Record name Bevantolol hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042864788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5048633
Record name Bevantolol hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bevantolol hydrochloride

CAS RN

42864-78-8
Record name Bevantolol hydrochloride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bevantolol hydrochloride [USAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bevantolol hydrochloride
Source EPA DSSTox
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Record name Bevantolol Hydrochloride
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Record name BEVANTOLOL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
HR Kaplan - The American Journal of Cardiology, 1986 - Elsevier
Bevantolol is a cardioselective, β-adrenoreceptor antagonist, devoid of intrinsic β sympathomimetic activity and with weak membrane-stabilizing and local anesthetic properties. The 3,4-…
Number of citations: 13 www.sciencedirect.com
HR Kaplan, T Chang, HW Eckerson… - Cardiovascular Drug …, 1985 - Wiley Online Library
Bevantolol hydrochloride (Fig. 1) is a cardioselective beta-adrenoceptor antagonist undergoing extensive clinical investigation for the treatment of hypertension and angina pectoris. …
Number of citations: 6 onlinelibrary.wiley.com
HR Kaplan - Angiology, 1986 - journals.sagepub.com
Bevantolol hydrochloride, a beta adrenoceptor antagonist, can be catego rized using conventional schemes as being cardioselective, devoid of intrinsic sympathomimetic activity and …
Number of citations: 8 journals.sagepub.com
M Takita, S Kigoshi, I Muramatsu - The Japanese Journal of …, 1992 - jstage.jst.go.jp
Selectivity of bevantolol hydrochloride (NC-1400) towards a and, 8 adrenoceptor subtypes of rat cerebral cortex was examined in binding experiments and compared with propranolol. …
Number of citations: 10 www.jstage.jst.go.jp
CG Löfdahl, K Svedmyr… - … : The Journal of Human …, 1984 - Wiley Online Library
Bevantolol hydrochloride, a new β‐adrenoceptor antagonist, has been shown to be cardioselective in animals. To evaluate its selectivity in humans, a double‐blind, crossover study …
ZA Bredikhina, OA Antonovich, DV Zakharychev… - Tetrahedron …, 2016 - Elsevier
… The solubility of the chiral drug bevantolol hydrochloride 1 in water and the azeotropic mixture … resolution procedure of racemic bevantolol hydrochloride by a preferential crystallization …
Number of citations: 3 www.sciencedirect.com
ZA Bredikhina, DV Zakharychev, AT Gubaidullin… - Journal of Molecular …, 2009 - Elsevier
… Single crystal X-ray diffraction experiment was performed for the first time with enantiopure sample of bevantolol hydrochloride in an attempt to establish the absolute configuration for …
Number of citations: 8 www.sciencedirect.com
J Zhou, Y Li, Q Liu, X Zheng, Z Zhang - Journal of Liquid …, 2014 - Taylor & Francis
… This study first separated the enantiomers of bevantolol hydrochloride with the Chiralpak IB … method was developed for the separation of the enantiomers of bevantolol hydrochloride. …
Number of citations: 2 www.tandfonline.com
L Ren, Z Wang, Y Lou, L Zheng, H Zheng… - Journal of Chromatography …, 2014 - Elsevier
… In this study, we investigated, for the first time, the pharmacokinetics of bevantolol hydrochloride tablets in Chinese volunteers in postprandial experiment. The method was successfully …
Number of citations: 1 www.sciencedirect.com
EMV Williams - The Journal of Clinical Pharmacology, 1987 - Wiley Online Library
Bevantolol is a beta‐1 adrenoceptor antagonist that has been shown to be as effective as other beta blockers for the treatment of angina pectoris and hypertension. Some interesting …
Number of citations: 13 accp1.onlinelibrary.wiley.com

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